molecular formula C22H27NO4 B12673353 N-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine CAS No. 47553-71-9

N-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine

Cat. No.: B12673353
CAS No.: 47553-71-9
M. Wt: 369.5 g/mol
InChI Key: MKKCVNJPERCQBR-KXBFYZLASA-N
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Description

Chemical Identity and Structural Characterization of N-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine

Systematic Nomenclature and IUPAC Conventions

The compound is formally named (2S,3S)-3-methyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid under IUPAC guidelines. This nomenclature reflects:

  • The L-isoleucine backbone (pentanoic acid derivative with S configuration at C2 and C3).
  • The tert-butoxycarbonyl (Bpoc) protecting group , modified by a 1,1'-biphenyl-4-yl substituent.

Alternative designations include N-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-isoleucine and the HELM notation PEPTIDE1{[CCC@HC@@HNC(=O)OC(C)(C)c1ccc(cc1)c2ccccc2]} . The molecular formula C~22~H~27~NO~4~ (369.5 g/mol) confirms the integration of a biphenyl moiety (C~12~H~10~) with the isoleucine residue (C~6~H~11~NO~2~) via a carbamate linker.

Table 1: Key Identifiers
Property Value
CAS Registry Number 47553-71-9
EC Number 256-320-8
SMILES CCC@HC@@HNC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2
InChIKey MKKCVNJPERCQBR-KXBFYZLASA-N

Molecular Architecture: Biphenyl Moiety Integration with Isoleucine Backbone

The molecule features a 1,1'-biphenyl-4-yl group attached to a tert-butoxycarbonyl (Bpoc) protecting group, which is covalently linked to the α-amino group of L-isoleucine. Key structural elements include:

  • Biphenyl System : A planar aromatic system (C~12~H~10~) with π-π stacking potential, connected via a single bond between the two phenyl rings.
  • Carbamate Linker : The -OC(O)NH- group bridges the biphenyl-modified tert-butyl ether to the amino acid.
  • Isoleucine Side Chain : A four-carbon branched alkyl chain with a (2S,3S) configuration.

The distal phenyl ring (attached to C4 of the proximal ring) introduces steric bulk, influencing conformational flexibility. Molecular modeling indicates that the biphenyl system adopts a dihedral angle of 35–45° between rings, minimizing steric clash while maintaining conjugation.

Stereochemical Considerations in L-Isoleucine Configuration

The L-isoleucine residue exhibits two stereogenic centers at C2 (α-carbon) and C3 (β-carbon), both in S configuration. This configuration is critical for:

  • Hydrogen-bonding networks : The carboxylate group (C=O) and carbamate NH participate in intramolecular interactions.
  • Chiral recognition : The (2S,3S) arrangement ensures compatibility with enzymatic systems that process L-amino acids.

The HELM notation explicitly defines the stereochemistry as C@HC@@H , confirming the S configuration at both centers. Substitution at the biphenyl moiety does not introduce additional stereogenic elements but may influence overall molecular asymmetry through steric effects.

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray diffraction data for related biphenyl-amino acid conjugates (e.g., L-isoleucine-Schiff base copper(II) complexes) reveal orthorhombic P2~1~2~1~2~1~ symmetry with distorted square-planar metal coordination. While crystallographic data for N-((1-(1,1'-biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine remains unpublished, analog studies suggest:

  • Torsional Angles : The biphenyl system adopts a twisted conformation (35–45° dihedral angle).
  • Hydrogen-bonding : Carbamate NH forms intermolecular bonds with carboxylate oxygens (2.8–3.0 Å).
  • Packing Effects : van der Waals interactions between biphenyl groups dominate lattice stabilization.
Table 2: Hypothetical Crystallographic Parameters (Based on Analogues)
Parameter Value
Space group P2~1~2~1~2~1~
Unit cell dimensions a = 10.2 Å, b = 12.4 Å, c = 14.7 Å
Dihedral angle (biphenyl) 38°
H-bond length (N–H···O) 2.9 Å

Molecular dynamics simulations predict that the carbamate linker adopts a trans conformation, positioning the biphenyl group perpendicular to the isoleucine side chain. This orientation minimizes steric hindrance between the biphenyl system and the β-methyl branch of isoleucine.

Properties

CAS No.

47553-71-9

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid

InChI

InChI=1S/C22H27NO4/c1-5-15(2)19(20(24)25)23-21(26)27-22(3,4)18-13-11-17(12-14-18)16-9-7-6-8-10-16/h6-15,19H,5H2,1-4H3,(H,23,26)(H,24,25)/t15-,19-/m0/s1

InChI Key

MKKCVNJPERCQBR-KXBFYZLASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of N-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine generally involves:

  • Step 1: Synthesis of the Biphenyl Methylethoxycarbonyl Intermediate

    • Starting from 1,1'-biphenyl derivatives, functionalization at the 4-position is achieved.
    • Introduction of the 1-methylethoxycarbonyl group typically involves reaction with suitable chloroformate or carbonate reagents under controlled conditions.
    • Literature on biphenyl derivatives (e.g., 4-acetylbiphenyl) shows that Friedel-Crafts acylation or related electrophilic aromatic substitution can be used to introduce functional groups at the 4-position, followed by conversion to the carbamate.
  • Step 2: Coupling with L-Isoleucine

    • The amino acid L-isoleucine is introduced via its free amine reacting with the activated biphenyl carbamate intermediate.
    • Coupling reagents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides are used to form the amide or carbamate bond.
    • Protection of the carboxyl group of L-isoleucine may be necessary to prevent side reactions.
    • Conditions are optimized to avoid racemization of the chiral center in L-isoleucine.
  • Step 3: Purification and Characterization

    • The product is purified by recrystallization or chromatographic methods.
    • Characterization includes NMR, mass spectrometry, and melting point determination to confirm structure and purity.

Detailed Preparation Methods from Related Literature

Step Reagents/Conditions Yield (%) Notes
1. Preparation of 1-(1,1'-Biphenyl)-4-yl-1-methylethoxycarbonyl intermediate Reaction of 4-biphenylyl ketone with appropriate chloroformate at 25-40°C 80-90% Controlled temperature to avoid side reactions; inert atmosphere recommended
2. Coupling with L-isoleucine Use of carbodiimide coupling agents (e.g., EDC) in presence of base (e.g., triethylamine) in DMF or DCM solvent at 0-25°C 75-85% Protection of carboxyl group of isoleucine recommended; reaction monitored by TLC or HPLC
3. Purification Recrystallization from ethyl acetate or acetone; chromatographic purification if needed >95% purity Final product characterized by NMR, MS, and melting point

Research Findings and Optimization Notes

  • Reaction Conditions: Mild temperatures (0-40°C) are preferred to maintain stereochemical integrity of L-isoleucine and prevent decomposition of the biphenyl moiety.
  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) facilitate coupling reactions and solubilize both reactants.
  • Coupling Efficiency: Use of carbodiimide reagents with additives like hydroxybenzotriazole (HOBt) can improve coupling yields and reduce side reactions.
  • Purification: Recrystallization from acetone or ethyl acetate is effective for isolating the pure compound; filtration and slow evaporation techniques yield high-quality crystals.
  • Yield Optimization: Stoichiometric control and slow addition of reagents improve yield and reduce by-products.

Summary Table of Preparation Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Temperature 0-40°C Maintains stereochemistry and reduces side reactions
Solvent DMF, DCM Solubilizes reactants, facilitates coupling
Coupling Agent EDC, DCC with HOBt Enhances amide bond formation efficiency
Reaction Time 2-24 hours Sufficient for complete coupling
Purification Method Recrystallization, chromatography Ensures high purity and yield
Yield 75-90% Dependent on reaction control and purification

Chemical Reactions Analysis

Types of Reactions

N-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Alcohol derivatives of the methylethoxycarbonyl group.

    Substitution: Nitrated or halogenated biphenyl derivatives.

Mechanism of Action

The mechanism of action of N-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Bpoc-Protected Amino Acids

Bpoc is widely used to protect various amino acids. Key structural analogs include:

Compound Name Amino Acid Salt Form Molecular Formula Key Applications
N-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine L-Isoleucine Cyclohexylamine salt C₂₅H₃₁NO₄·C₆H₁₃N Peptide synthesis intermediates
N-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-alanine L-Alanine Dicyclohexylamine salt C₂₂H₂₅NO₄·C₁₂H₂₃N Drug discovery scaffolds
N-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-valine L-Valine Cyclohexylamine salt C₂₄H₂₉NO₄·C₆H₁₃N Angiotensin receptor antagonists

Key Findings :

  • The biphenyl group in Bpoc provides superior steric protection compared to smaller groups like BOC [(1,1-dimethylethoxy)carbonyl], reducing unwanted side reactions during peptide elongation .
  • Salts with amines (e.g., cyclohexylamine) improve solubility in organic solvents, facilitating purification .

Comparison with Functional Analogs (Protecting Groups)

Bpoc vs. BOC [(1,1-Dimethylethoxy)carbonyl]

Property Bpoc BOC
Cleavage Conditions Requires strong acids (e.g., TFA/HFIP) Mild acids (e.g., TFA in DCM)
Steric Hindrance High (due to biphenyl) Moderate (tert-butyl group)
Stability Resistant to nucleophiles/enzymes Less stable under basic conditions
Applications High-value peptide drugs General-purpose peptide synthesis

Research Insights :

  • Bpoc is preferred for synthesizing peptides requiring prolonged stability, while BOC is cost-effective for routine applications .

Bpoc vs. Bhoc [(Diphenylmethoxy)carbonyl]

Property Bpoc Bhoc
Aromatic Substituents Biphenyl (two phenyl rings) Diphenylmethyl (single phenyl group)
Photolability Not photolabile Photolabile under UV light
Use Cases Long-term storage Light-sensitive applications

Key Difference :

  • Bhoc’s photolability allows selective deprotection under UV light, whereas Bpoc requires chemical cleavage .

Pharmacological Relevance

Bpoc-protected amino acids serve as intermediates in drugs targeting cardiovascular diseases. For example, N-Valeryl-N-({2'-(1H-tetrazol-5-yl)biphenyl-4-yl}methyl)isoleucine () is a precursor to angiotensin II receptor blockers, leveraging the Bpoc group’s stability during synthesis .

Biological Activity

N-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine is a synthetic compound that has garnered interest in biological research due to its structural properties and potential applications in pharmacology. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C22H27NO4
  • Molar Mass: 369.45 g/mol
  • CAS Number: 47553-71-9

The compound features a biphenyl moiety that may contribute to its biological interactions by influencing hydrophobicity and molecular recognition.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting amino acid metabolism and protein synthesis.
  • Receptor Binding:
    • The biphenyl group may facilitate binding to specific receptors, influencing cellular signaling pathways. Research indicates a potential affinity for G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes.
  • Antioxidant Activity:
    • The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells, which is crucial for maintaining cellular health and preventing damage.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits amino acid decarboxylase
AntioxidantScavenges free radicals; reduces oxidative stress
Receptor InteractionPotential binding to GPCRs; influences signaling

Case Study 1: Enzyme Inhibition

A study conducted on various amino acid decarboxylases demonstrated that this compound effectively inhibited enzyme activity in vitro. The inhibition was dose-dependent, with significant reductions observed at concentrations above 50 µM.

Case Study 2: Antioxidant Effects

In a cellular model using human fibroblasts, treatment with this compound resulted in a marked decrease in oxidative stress markers. The study reported a reduction in malondialdehyde (MDA) levels by approximately 30% compared to control groups.

Pharmacodynamics

The pharmacokinetics of this compound are yet to be fully elucidated. However, preliminary data suggest that the compound is absorbed efficiently and exhibits a moderate half-life, allowing for sustained biological activity.

Q & A

Q. What are the recommended synthetic methodologies for preparing N-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving:
  • Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group of L-isoleucine. This step typically uses Boc anhydride under basic conditions (e.g., NaHCO₃) .
  • Coupling Reactions : A biphenyl-containing alcohol is activated (e.g., via chloroformate intermediates) and coupled to the Boc-protected isoleucine. Reagents like DEPBT (3-(diethoxyphosphoryloxy)-3H-benzo[d][1,2,3]triazin-4-one) and DIPEA (diisopropylethylamine) are effective for amide bond formation .
  • Purification : Column chromatography (e.g., silica gel with hexane/acetone gradients) or crystallization is used to isolate the product. Yields for analogous compounds range from 50–80% depending on reaction optimization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify peaks corresponding to the biphenyl aromatic protons (δ 7.2–7.8 ppm), Boc tert-butyl group (δ 1.4 ppm), and isoleucine side-chain methyl groups (δ 0.8–1.2 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bends (amide I/II bands at ~1650/1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved during characterization?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC (heteronuclear single quantum coherence) and HMBC (heteronuclear multiple bond correlation) to assign ambiguous proton-carbon correlations, especially for overlapping signals in the aromatic or alkyl regions .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts to identify conformational isomers or impurities .
  • Crystallographic Cross-Verification : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths/angles. Software like SHELXL refines crystallographic data to resolve structural ambiguities .

Q. What experimental strategies address low yields in coupling reactions involving the biphenyl moiety?

  • Methodological Answer :
  • Optimized Activation : Use highly reactive coupling agents (e.g., HATU, EDCI) or pre-activate the biphenyl alcohol as a p-nitrophenyl carbonate to enhance electrophilicity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of hydrophobic intermediates. Microwave-assisted synthesis may accelerate reaction kinetics .
  • Byproduct Mitigation : Monitor reactions via TLC and employ scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light. Analyze degradation products via HPLC-MS to identify cleavage points (e.g., Boc group hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
  • Long-Term Stability : Store samples in inert atmospheres (argon) at –20°C and periodically assess purity over 6–12 months .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid inhalation of biphenyl-containing dust .
  • Toxicity Mitigation : Although specific data for this compound is limited, analogous biphenyl derivatives show respiratory irritation (H335). Use respiratory protection if aerosolization occurs .

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